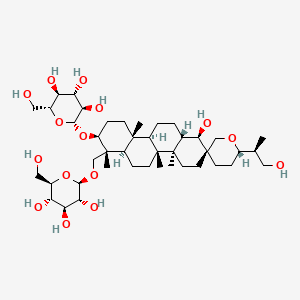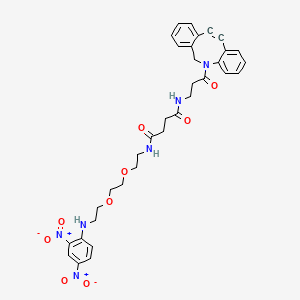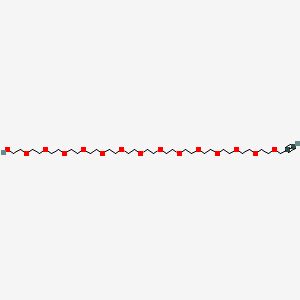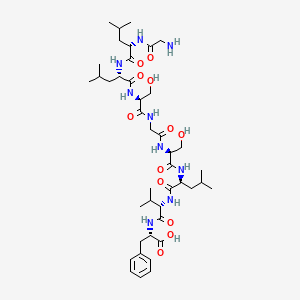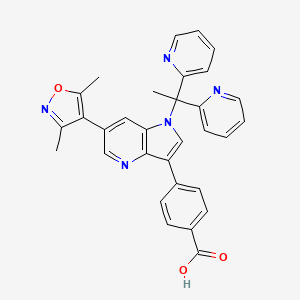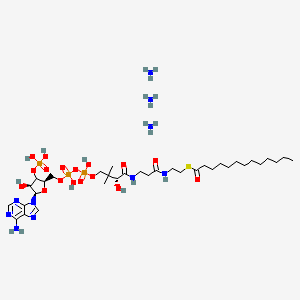
Tridecanoyl-CoA (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecanoyl-CoA (triammonium) is a coenzyme that plays a crucial role in the metabolism of fatty acids. It is an acyl-CoA with a C-13 fatty acid group as the acyl moiety. This compound is involved in various biochemical processes, including fatty acid elongation and energy production within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tridecanoyl-CoA (triammonium) typically involves the reaction of tridecanoic acid with coenzyme A in the presence of specific enzymes. The reaction conditions often require a controlled environment with precise pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Tridecanoyl-CoA (triammonium) involves biotechnological processes using microbial fermentation. Specific strains of yeast or bacteria are engineered to produce the compound in large quantities. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tridecanoyl-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the fatty acid moiety to a more oxidized state.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Specific functional groups in the molecule can be substituted with other groups under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of Tridecanoyl-CoA, such as hydroxytridecanoic acid and other elongated fatty acids .
Scientific Research Applications
Tridecanoyl-CoA (triammonium) has a wide range of applications in scientific research:
Mechanism of Action
Tridecanoyl-CoA (triammonium) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of nutrients within mitochondria and peroxisomes, generating energy and biosynthetic precursors . The molecular targets include enzymes involved in the tricarboxylic acid cycle and fatty acid oxidation pathways .
Comparison with Similar Compounds
Similar Compounds
Tridecanoic acid: A C-13 straight-chain saturated fatty acid.
2-hydroxytridecanoic acid: A hydroxylated derivative of tridecanoic acid.
13-hydroxytridecanoic acid: Another hydroxylated derivative.
Uniqueness
Tridecanoyl-CoA (triammonium) is unique due to its role as a coenzyme in fatty acid metabolism. Unlike its similar compounds, it acts as a carrier of activated acyl groups, facilitating various biochemical processes within cells .
Properties
Molecular Formula |
C34H69N10O17P3S |
|---|---|
Molecular Weight |
1015.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane |
InChI |
InChI=1S/C34H60N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;;;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);3*1H3/t23-,27+,28?,29+,33-;;;/m1.../s1 |
InChI Key |
IXHJKWLEDAAKSH-CHEVSFOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


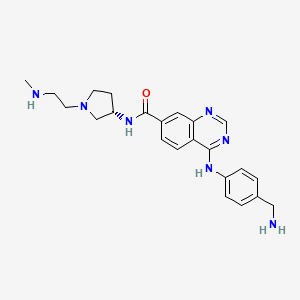
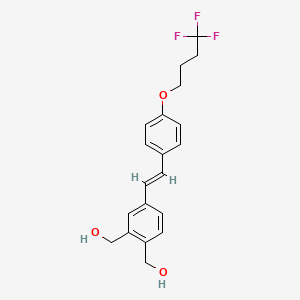

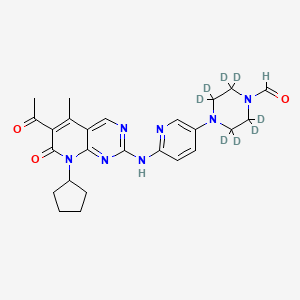

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
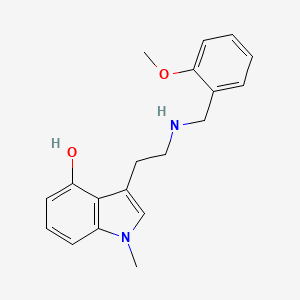
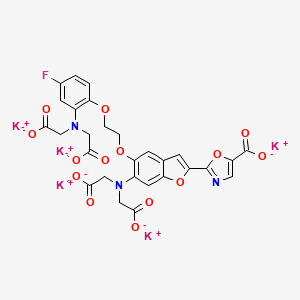
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
